molecular formula C16H21ClN4O2 B3292172 Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate CAS No. 877173-81-4

Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

Cat. No.: B3292172
CAS No.: 877173-81-4
M. Wt: 336.81 g/mol
InChI Key: BGZBYRDJBDYNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)20-8-4-5-11(10-20)12-9-13(17)21-14(19-12)6-7-18-21/h6-7,9,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZBYRDJBDYNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=NN3C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130570
Record name 1,1-Dimethylethyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877173-81-4
Record name 1,1-Dimethylethyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877173-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the chloropyrazole moiety: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Addition of the tert-butyl ester group: The final step involves esterification using tert-butyl alcohol and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyrazolo[1,5-a]pyrimidines have been reported to act as inhibitors of phosphoinositide 3-kinase (PI3K) δ, which is involved in various cellular signaling pathways . By inhibiting this enzyme, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) Brominated Analog :
  • Name : tert-Butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate.
  • CAS : 877173-82-3.
  • Molecular Formula : C₁₆H₂₀BrClN₄O₂.
  • Molecular Weight : 415.7 g/mol .
  • Key Differences : Addition of a bromine atom at the 3-position of the pyrazolopyrimidine ring.
  • Implications: Increased molecular weight and steric bulk may enhance binding affinity but reduce solubility.
b) Hydroxyl Analog :
  • Name : tert-Butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate.
  • CAS : 891494-66-7.
  • Molecular Formula : C₁₆H₂₂N₄O₃.
  • Molecular Weight : 318.37 g/mol .
  • Key Differences : Replacement of chlorine with a hydroxyl group.

Extended Heterocyclic Systems

a) Imidazo-Pyrrolo-Pyrazine Derivatives :
  • Example : (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate.
  • Molecular Weight : 510 g/mol (M+H)+.
  • Synthesis : Multi-step process involving Lawesson’s reagent and NaOH, with 79% purity .
  • Key Differences : Incorporation of an imidazo-pyrrolo-pyrazine moiety increases structural complexity and likely enhances binding to nucleic acid targets.
  • Activity : Higher molecular weight and extended π-system may improve potency but complicate synthetic scalability .

Substituent Variations on the Pyrazolopyrimidine Core

a) Methoxy and Biphenyl Derivatives :
  • Example 1: tert-Butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolopyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 147). Molecular Weight: 571.1459 (M+H)+. Key Features: Bromine at C3 and aminobiphenyl group at C4. Synthesis: NBS-mediated bromination in methanol (58% yield) .
  • Example 2: tert-Butyl 5-(4'-carbamoyl-3'-methoxybiphenyl-4-yl)pyrazolopyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 168). Molecular Weight: 551.2407 (M+H)+. Activity: Improved solubility and target engagement due to polar groups .

Biological Activity

Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This article delves into its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H21ClN4O2 and a CAS number of 877173-81-4. Its structure features a tert-butyl group attached to a piperidine ring, which is further substituted with a chloropyrazolo[1,5-a]pyrimidine moiety. The presence of the chloropyrazolo structure is significant for its interactions with various biological targets.

This compound primarily acts as an inhibitor of PI3Kδ. This enzyme plays a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of PI3Kδ has implications for cancer therapy and treatment of inflammatory diseases due to its involvement in the immune response and tumorigenesis.

Key Mechanisms:

  • Selective Inhibition : The compound selectively interacts with specific kinase isoforms, which is critical for therapeutic efficacy.
  • Binding Interactions : The interactions are characterized by hydrogen bonds with key amino acids in the ATP binding site of PI3Kδ, enhancing selectivity and potency against this target .

Anticancer Properties

Research indicates that this compound exhibits moderate to potent inhibition of PI3Kδ, making it a candidate for anticancer therapies. Compounds with similar pyrazolo[1,5-a]pyrimidine structures have shown promise in modulating pathways involved in cancer cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cancer cell lines effectively. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparison of structurally related compounds highlights how slight changes can lead to variations in biological activity:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylateHydroxyl group instead of chlorinePotentially different interaction profile due to hydroxyl's polarity
Tert-butyl 3-(7-bromopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylateBromine substituentMay exhibit different reactivity and selectivity compared to chlorine
Tert-butyl 3-(6-chloropyrazolo[1,5-a]pyrimidin-4-yl)piperidine-1-carboxylateChlorine at a different positionCould affect binding affinity and selectivity towards targets

Case Studies

Several studies have focused on optimizing pyrazolo[1,5-a]pyrimidines for enhanced selectivity and potency as kinase inhibitors. For instance:

  • Study on CK2 Inhibition : A related study optimized pyrazolo[1,5-a]pyrimidines as selective inhibitors of Casein Kinase 2 (CK2), demonstrating IC50 values as low as 8 nM against CK2α . This highlights the potential for similar optimization strategies for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via rhodium(III)-catalyzed imidoyl C–H activation, as described in three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides. Key steps include:

  • Use of silica gel column chromatography for purification (yield: ~70–80%) .
  • Optimization of reaction time and temperature (e.g., microwave-assisted synthesis at 130°C for 30 minutes to improve regioselectivity) .
  • Monitoring via TLC and HPLC to confirm intermediate formation.
    • Data Table :
Starting MaterialCatalystReaction TimeYieldPurity (HPLC)
Aldehyde + AminopyrazoleRh(III)12–24 h75%>95%
Sulfoxonium ylidePd(OAc)₂0.5 h (microwave)80%>98%

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core (e.g., δ 8.40 ppm for NHCO in 1^1H NMR) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 533.1573) validate molecular weight .
  • Infrared (IR) Spectroscopy : Bands at ~1700 cm1^{-1} confirm the presence of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can conflicting 1^1H NMR data between structurally similar analogs be resolved?

  • Methodological Answer : Discrepancies in NMR signals (e.g., δ 10.41 vs. δ 8.40 ppm for NH groups) arise from differences in hydrogen bonding or steric hindrance. Strategies include:

  • Variable Temperature (VT) NMR : To assess dynamic effects (e.g., coalescence of split signals at elevated temperatures) .
  • Density Functional Theory (DFT) Calculations : To correlate experimental shifts with predicted electronic environments .
    • Example : In analogs with piperidine vs. pyrrolidine substituents, VT-NMR confirmed restricted rotation due to steric bulk .

Q. What strategies are effective for improving the yield of late-stage functionalization (e.g., introducing cyclopropylamino groups)?

  • Methodological Answer : Microwave-assisted reactions and Buchwald-Hartwig amination protocols enhance efficiency:

  • Use of Cs₂CO₃ as a base and BINAP/Pd(OAc)₂ as catalysts for C–N coupling (yield: 79–80%) .
  • Solvent optimization (e.g., dioxane vs. DMF) to reduce side reactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (employing SHELXL for refinement) provides definitive bond lengths and angles. For example:

  • The dihedral angle between pyrazolo[1,5-a]pyrimidine and piperidine rings is ~15°, indicating partial conjugation .
  • Key Crystallographic Parameters :
ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution0.84 Å

Biological Evaluation & Mechanism

Q. What in vitro assays are suitable for evaluating kinase inhibition by derivatives of this compound?

  • Methodological Answer :

  • Fluorescence Polarization (FP) Assays : Measure binding affinity to kinases (e.g., CSNK2A) using labeled ATP-competitive probes .
  • IC₅₀ Determination : Dose-response curves with recombinant enzymes (e.g., IC₅₀ = 50 nM for CSNK2A inhibition) .
    • Validation : Co-crystallization with target kinases to confirm binding modes (via SHELX -refined structures) .

Q. How do structural modifications (e.g., tert-butyl vs. benzyl carbamates) impact pharmacokinetic properties?

  • Methodological Answer :

  • LogP Measurements : tert-butyl groups increase lipophilicity (LogP = 2.8 vs. 1.5 for benzyl analogs), enhancing membrane permeability .
  • Metabolic Stability Assays : Liver microsome studies show tert-butyl derivatives resist CYP3A4-mediated oxidation better than benzyl groups .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in molecular weight (±5 Da) during synthesis?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities (e.g., dechlorinated byproducts at m/z 497.1401) .
  • Optimized Workup : Use of scavenger resins (e.g., QuadraPure™) to remove residual palladium .

Computational & Modeling

Q. What in silico tools predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess interactions with NMDA receptor pockets (e.g., binding free energy = −9.8 kcal/mol) .
  • Docking Studies (AutoDock Vina) : Prioritize substituents with favorable van der Waals contacts (e.g., chloropyrimidine moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.